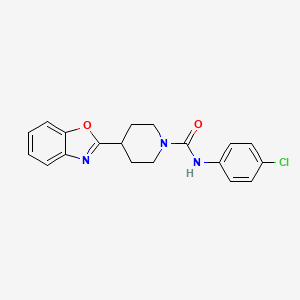
4-(1,3-benzoxazol-2-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-benzoxazol-2-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzoxazol-2-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative.
Coupling Reaction: The final step involves coupling the benzoxazole and piperidine moieties using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the benzoxazole ring, potentially leading to the formation of dihydrobenzoxazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce dihydro derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(1,3-benzoxazol-2-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 4-(1,3-benzoxazol-2-yl)-N-phenylpiperidine-1-carboxamide
- 4-(1,3-benzoxazol-2-yl)-N-(4-methylphenyl)piperidine-1-carboxamide
- 4-(1,3-benzoxazol-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide
Uniqueness
4-(1,3-benzoxazol-2-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide is unique due to the presence of the chlorophenyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall efficacy in various applications.
特性
分子式 |
C19H18ClN3O2 |
|---|---|
分子量 |
355.8 g/mol |
IUPAC名 |
4-(1,3-benzoxazol-2-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C19H18ClN3O2/c20-14-5-7-15(8-6-14)21-19(24)23-11-9-13(10-12-23)18-22-16-3-1-2-4-17(16)25-18/h1-8,13H,9-12H2,(H,21,24) |
InChIキー |
TXYYKQFCCHZNOD-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-[(E)-but-2-enyl]phenyl]methanol](/img/structure/B13962396.png)
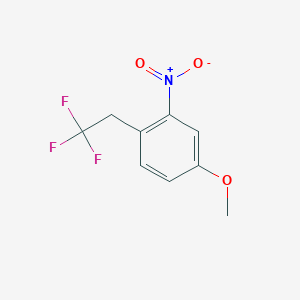

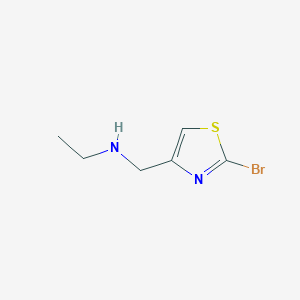

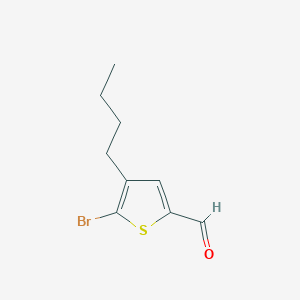
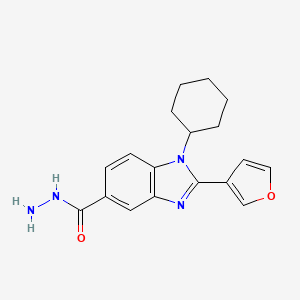
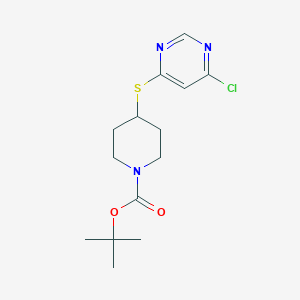
![2-Ethyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13962467.png)
![2-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13962479.png)

![8H-Indeno[4,5-B]furan](/img/structure/B13962490.png)
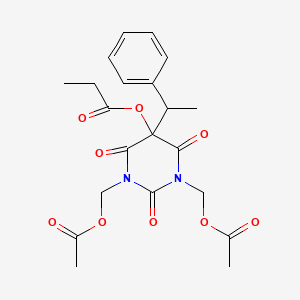
![5-Amino-4-chloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13962500.png)
